5-Chloroquinolin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

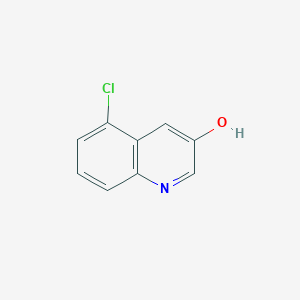

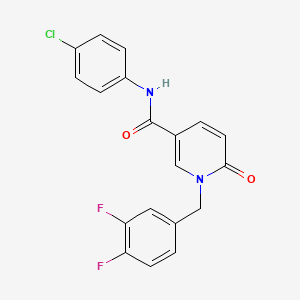

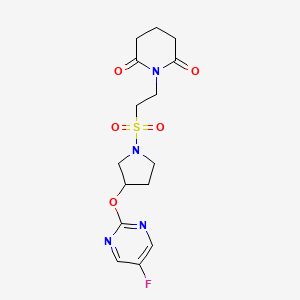

5-Chloroquinolin-3-ol, also known as Cloxyquin, is a quinoline derivative . It is commonly used as an anti-infective and antioxidant agent . The molecular formula is C9H6ClNO and it has a molecular weight of 179.603 .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a subject of numerous studies . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H and the IUPAC Standard InChIKey is CTQMJYWDVABFRZ-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoline derivatives, including this compound, have been synthesized using various chemical reactions . For example, a novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .Mechanism of Action

Target of Action

5-Chloroquinolin-3-ol, also known as Cloxyquin, is primarily an antifungal agent .

Mode of Action

It is believed to be bacteriostatic . This means it inhibits the growth and reproduction of bacteria, rather than killing them outright. It achieves this by interfering with bacterial protein synthesis, DNA replication, or other aspects of bacterial cellular metabolism .

Biochemical Pathways

It is known that the compound has a significant impact on bacterial metabolism, which suggests that it may interfere with key metabolic pathways .

Pharmacokinetics

It is known that the compound is rapidly and extensively absorbed when applied topically , especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . This results in a decrease in the population of the bacteria, thereby helping to control the infection.

Advantages and Limitations for Lab Experiments

5-Chloroquinolin-3-ol has several advantages for lab experiments, including its ease of synthesis, low cost, and versatility in various fields. However, it also has some limitations, including its low solubility in water and its potential toxicity to cells and organisms. Therefore, caution should be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the study of 5-Chloroquinolin-3-ol, including the development of more efficient synthesis methods, the investigation of its potential as an antimalarial and anticancer agent, the study of its mechanism of action, and the exploration of its potential applications in material science and analytical chemistry. Additionally, further studies are needed to investigate the potential toxicity of this compound to cells and organisms, and to develop safer and more effective derivatives of this compound.

Synthesis Methods

5-Chloroquinolin-3-ol can be synthesized using various methods, including the Skraup synthesis and Pfitzinger reaction. The Skraup synthesis involves the condensation of aniline, glycerol, and sulfuric acid with nitrobenzene, which is then reduced to the corresponding amine. The amine is then cyclized to form the quinoline ring system. The Pfitzinger reaction involves the reaction of an aryl aldehyde with an imine to form a β-aryl-α-aminoketone, which is then cyclized to form the quinoline ring system. Both methods have been used to synthesize this compound with good yields.

Scientific Research Applications

5-Chloroquinolin-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an antimalarial and anticancer agent. It has also been studied for its potential as an anti-inflammatory and antimicrobial agent. In material science, this compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and sensing. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.

Safety and Hazards

5-Chloroquinolin-3-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

5-chloroquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPGQWORGIUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)O)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2911753.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2911754.png)

![4-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2911756.png)

![ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate](/img/structure/B2911759.png)

![3-[[5-(4-Fluorophenyl)-4-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2911767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2911770.png)